molecular formula C10H12N2O2 B11903467 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11903467
M. Wt: 192.21 g/mol
InChI Key: PIYYIUZBVPRWOU-UHFFFAOYSA-N
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Description

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group It is a derivative of quinoline, a structure known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be achieved through several methodsThis can be done using reagents like sodium borohydride for reduction and ammonia or an amine for the amino group introduction .

Another method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring . This reaction is often followed by further functionalization to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis
6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been utilized in creating antibiotics and anti-inflammatory drugs. The compound's structure allows for modifications that enhance biological activity and reduce side effects, making it a valuable intermediate in drug development .

2. Neuroprotective Agents
Research indicates that derivatives of this compound exhibit neuroprotective properties by acting as antagonists at the NMDA receptor complex. These compounds have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Specifically, certain enantiomers of this compound have shown efficacy in preventing neurotoxic damage associated with strokes and other neurological conditions .

3. Antimicrobial Activity
The compound has been linked to the development of new antimicrobial agents. Its derivatives have demonstrated significant activity against various bacterial pathogens and have been incorporated into fluoroquinolone antibiotics, which are effective against a broad spectrum of infections .

Agrochemical Applications

1. Agrochemical Intermediates
this compound is also used as an intermediate in the production of agrochemicals such as pesticides and herbicides. The compound undergoes chemical transformations to yield active ingredients that enhance agricultural productivity .

2. Dyes and Pigments
The compound serves as a precursor in the synthesis of dyes used in textile industries. Its ability to form stable complexes with various substrates makes it suitable for producing vibrant colors in dyes .

Industrial Applications

1. Plastics Production
In the industrial sector, this compound is used as an intermediate in the production of plastics. It contributes to the synthesis of polymers that possess desirable mechanical properties and thermal stability .

2. Lubricants
The compound is added to lubricants to improve their performance by reducing friction and enhancing durability. This application is particularly relevant in high-performance machinery where lubrication is critical for operational efficiency .

Data Table: Applications Overview

Application Area Specific Uses Remarks
PharmaceuticalsDrug synthesis (antibiotics, anti-inflammatories)Key building block for various drug formulations
Neuroprotective agentsPotential treatment for neurodegenerative diseases
Antimicrobial activityEffective against bacterial pathogens
AgrochemicalsPesticides and herbicidesEnhances agricultural productivity
Dyes and pigmentsUsed in textile industries
Industrial ApplicationsPlastics productionContributes to polymer synthesis
LubricantsImproves performance and reduces friction

Case Studies

Case Study 1: Neuroprotective Properties
A study demonstrated that specific derivatives of this compound effectively inhibited NMDA-induced neurotoxicity in animal models. The findings suggest potential applications in treating conditions like stroke and Alzheimer's disease .

Case Study 2: Antibiotic Development
Research on fluoroquinolone antibiotics has shown that incorporating structural modifications based on this compound enhances their efficacy against resistant bacterial strains while minimizing adverse effects .

Mechanism of Action

The mechanism of action of 6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar structure but lacks the amino group.

    6-Nitro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid: Contains a nitro group instead of an amino group.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.

Uniqueness

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Biological Activity

6-Amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (THQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

THQCA belongs to the class of tetrahydroquinoline derivatives, characterized by a bicyclic structure that includes a quinoline ring fused with a saturated cyclohexane. The presence of the amino and carboxylic acid functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THQCA and its derivatives. For instance, derivatives of THQCA have been evaluated for their activity against ovarian cancer cell lines. A notable derivative exhibited a GI50 value ranging from 13.52 to 31.04 μM against various cancer cell lines, indicating potent anticancer effects . The mechanism of action appears to involve the modulation of microRNA (miRNA) maturation through interactions with the TRBP protein .

Table 1: Anticancer Activity of THQCA Derivatives

CompoundCell LineGI50 (μM)Mechanism of Action
Derivative 1SKOV-313.52TRBP-dependent modulation of miRNA
Derivative 2A278031.04Synergistic effect with cisplatin
EnoxacinSKOV-3125RNAi-enhancing activity

Neurological Effects

THQCA has also been studied for its neuroprotective properties. Research indicates that certain tetrahydroisoquinoline derivatives can exert excitatory effects on locomotor activity in animal models. Specifically, some derivatives were found to increase locomotor activity transiently after peripheral injection in mice . This suggests potential applications in treating neurodegenerative diseases or conditions associated with impaired motor function.

Table 2: Neurological Effects of THQCA Derivatives

CompoundEffect on LocomotionAdministration Route
7-Hydroxy DerivativeIncreased locomotionIntraperitoneal injection
7-Hydroxy-6-Methoxy DerivativeIncreased locomotionIntraperitoneal injection

The biological activities of THQCA can be attributed to several mechanisms:

  • TRBP Interaction : The binding affinity to TRBP is crucial for its anticancer activity, as it modulates siRNA and miRNA pathways .
  • NMDA Receptor Antagonism : Some derivatives have been identified as antagonists at the NMDA receptor complex, which may contribute to their neuroprotective effects .
  • Endogenous Modulation : Certain compounds derived from THQCA have been detected in the brain and may play physiological roles in modulating neurotransmitter levels .

Ovarian Cancer Research

A study focused on the evaluation of various quinolone derivatives against ovarian cancer cell lines demonstrated that specific modifications to the THQCA structure significantly enhanced anticancer potency. The research indicated that non-aromatic moieties at specific positions on the quinoline scaffold were less tolerated, emphasizing the importance of structural optimization in drug design .

Neuroprotective Studies

In another investigation, researchers explored the effects of tetrahydroisoquinoline derivatives on locomotor activity in mice. The study found that certain compounds could increase activity levels significantly, suggesting their potential utility in treating conditions characterized by reduced motor function or neurodegeneration .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h2,4-5,9,12H,1,3,11H2,(H,13,14)

InChI Key

PIYYIUZBVPRWOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)NC1C(=O)O

Origin of Product

United States

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